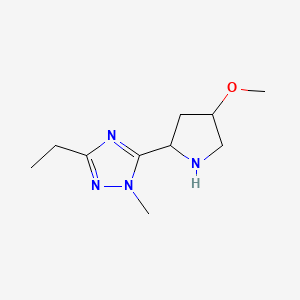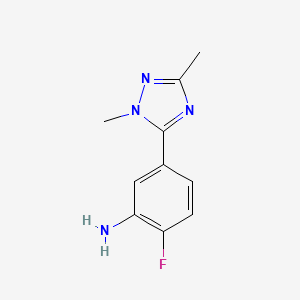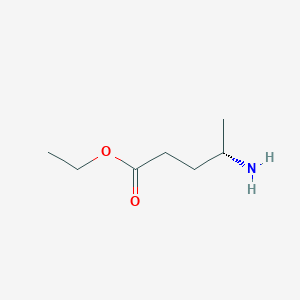![molecular formula C10H19NO5 B13522273 (2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoicacid](/img/structure/B13522273.png)
(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions . This compound is significant in the field of peptide synthesis and other organic synthesis applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This is achieved using di-tert-butyl dicarbonate (Boc2O) as the protecting reagent . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the generated acid. The reaction conditions usually involve room temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA).
Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling: Reagents like DIC and HOBt are used for peptide coupling.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides.
Organic Synthesis: The Boc-protected amino acid is used in various organic synthesis reactions to protect the amino group.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein folding.
Wirkmechanismus
The mechanism of action of (2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid involves the protection of the amino group by the Boc group. The Boc group prevents the amino group from participating in unwanted side reactions during synthesis . The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group, resulting in the formation of the free amino acid .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid
Uniqueness
(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid is unique due to its specific structure, which includes a methoxy group at the 2-position and a Boc-protected amino group at the 4-position. This unique structure makes it particularly useful in peptide synthesis and other organic synthesis applications .
Eigenschaften
Molekularformel |
C10H19NO5 |
|---|---|
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
(2R)-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-6-5-7(15-4)8(12)13/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 |
InChI-Schlüssel |
VJDDIZFIHZRFLU-SSDOTTSWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCC[C@H](C(=O)O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


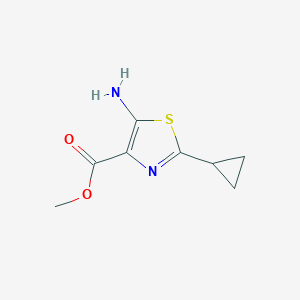
![N-[(2-chloropyridin-3-yl)methyl]hydroxylamine](/img/structure/B13522201.png)
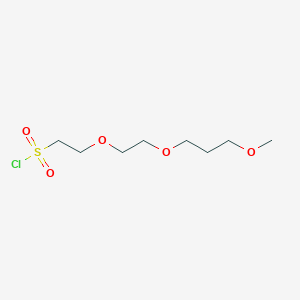
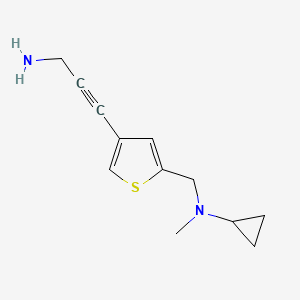
![2-[4-(Propan-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B13522210.png)

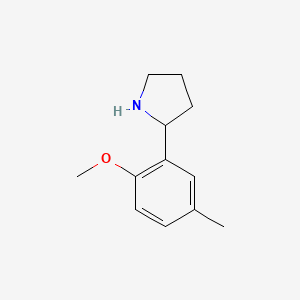
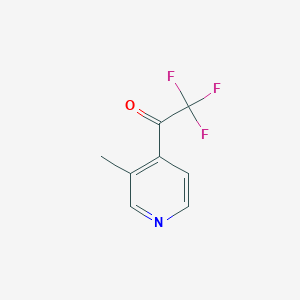
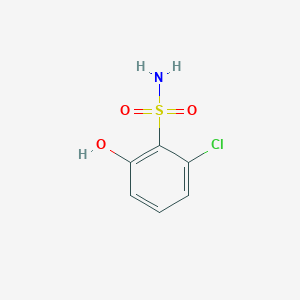
![(1,3-dioxoisoindol-2-yl) 6-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13522258.png)
